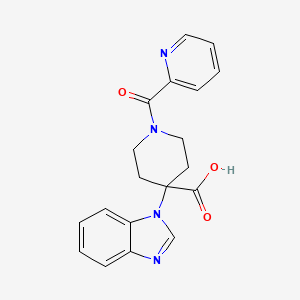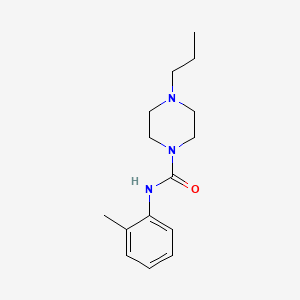
4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been explored for its potential applications in the field of organic electronics.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid varies depending on its application. In the case of its anticancer activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In the case of its antiviral and antibacterial activity, it has been shown to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In the case of its anticancer activity, it has been shown to selectively target cancer cells while sparing normal cells, thereby minimizing toxicity. In the case of its antiviral and antibacterial activity, it has been shown to have a broad spectrum of activity against various viruses and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its high selectivity and potency, as well as its ability to target specific enzymes involved in various biological processes. However, its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid. One potential area of research is the development of new synthetic methods for the production of this compound. Another potential area of research is the investigation of its potential applications in the field of organic electronics. Furthermore, its potential as a fluorescent probe for the detection of metal ions could also be explored.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-1-yl)-1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid involves the reaction of 1-(pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product.
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(15-6-3-4-10-20-15)22-11-8-19(9-12-22,18(25)26)23-13-21-14-5-1-2-7-16(14)23/h1-7,10,13H,8-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHTUVMRRPGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)

![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5348470.png)
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)